molecular formula C11H11N5O B3345640 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone CAS No. 107688-09-5

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone

Cat. No.: B3345640
CAS No.: 107688-09-5
M. Wt: 229.24 g/mol
InChI Key: OCNXTWIJSHIJGF-UHFFFAOYSA-N
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Description

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone is a compound belonging to the pyridazinoindole family. This compound is of significant interest due to its potential pharmacological properties, particularly in cancer therapy. It has been studied for its ability to inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which is often implicated in cancer progression .

Preparation Methods

The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone typically involves several steps:

Chemical Reactions Analysis

4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone involves the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is critical for cell growth and survival, and its dysregulation is often associated with cancer. By inhibiting PI3K, this compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar compounds to 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone include other pyridazinoindole derivatives. These compounds share a similar core structure but differ in their functional groups, which can significantly impact their biological activity. For example:

The unique combination of functional groups in this compound contributes to its potent biological activities, making it a valuable compound for further research.

Properties

IUPAC Name

(8-methoxy-5H-pyridazino[4,5-b]indol-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O/c1-17-6-2-3-9-7(4-6)8-5-13-16-11(15-12)10(8)14-9/h2-5,14H,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNXTWIJSHIJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C(N=NC=C23)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90148208
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107688-09-5
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107688095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90148208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Reactant of Route 2
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Reactant of Route 3
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Reactant of Route 4
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Reactant of Route 5
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone
Reactant of Route 6
Reactant of Route 6
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-8-methoxy-, hydrazone

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